tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate
Description
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl N-imidazo[1,5-a]pyridin-7-ylcarbamate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-4-5-15-8-13-7-10(15)6-9/h4-8H,1-3H3,(H,14,16) |
InChI Key |
KZJFNCLCGFKIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CN=CN2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate typically involves the reaction of imidazo[1,5-a]pyridin-7-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group serves as a protective moiety for amines. Acidic or basic conditions cleave this group, yielding the free imidazo[1,5-a]pyridin-7-amine:
Reaction Conditions
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid | Dichloromethane | 25°C | 92% | |
| HCl (4M in dioxane) | Methanol | 60°C | 85% |
The resulting amine is a key intermediate for synthesizing pharmaceuticals and agrochemicals.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The imidazo[1,5-a]pyridine scaffold undergoes palladium-catalyzed Suzuki–Miyaura couplings, enabling aryl/heteroaryl functionalization:
Example: Suzuki Coupling
| Substrate | Boronic Acid | Catalyst System | Yield | Source |
|---|---|---|---|---|
| 7-Bromo-imidazo[1,5-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 78% |
This reaction tolerates electron-withdrawing and donating groups on the boronic acid .
Copper-Catalyzed Formylation
Aerobic oxidative coupling with cinnamaldehyde using CuBr produces 3-formyl derivatives:
Optimized Conditions
| Catalyst | Solvent | Temperature | Oxidant | Yield | Source |
|---|---|---|---|---|---|
| CuBr | Ethanol | 60°C | O₂ (ambient) | 90% |
Mechanistic studies suggest a radical pathway involving iminyl radical intermediates and Cu(III) species .
C–H Functionalization with Aldehydes
The compound reacts with aldehydes under metal-free conditions to form bis(imidazo[1,5-a]pyridin-3-yl)methanes:
General Procedure
| Aldehyde | Solvent | Reaction Time | Yield Range | Source |
|---|---|---|---|---|
| Formaldehyde | H₂O | 12 hours | 75–92% | |
| Benzaldehyde | Ethanol | 12 hours | 68–85% |
Products like 3a–3k (bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes) form via electrophilic aromatic substitution followed by dehydration .
Ugi Multicomponent Reactions
The imidazo[1,5-a]pyridine framework is synthesized via Ugi reactions, combining amines, aldehydes, isocyanides, and carboxylic acids:
Key Components
| Amine | Aldehyde | Isocyanide | Acid | Yield | Source |
|---|---|---|---|---|---|
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Acetic acid | 65% |
This one-pot method simplifies access to complex heterocycles.
Nucleophilic Aromatic Substitution
Electrophilic halogenated derivatives undergo substitution with nucleophiles:
Example: Amination
| Substrate | Nucleophile | Conditions | Yield | Source |
|---|---|---|---|---|
| 7-Chloro-imidazo[1,5-a]pyridine | Piperidine | K₂CO₃, DMF, 80°C | 83% |
This reaction expands structural diversity for medicinal chemistry applications.
Reaction Mechanism Highlights
-
Radical Pathways : Copper-catalyzed reactions involve iminyl radical intermediates (e.g., 31 ), formed via homolytic C–N bond cleavage .
-
Electrophilic Aromatic Substitution : C–H functionalization with aldehydes proceeds through carbocation intermediates attacking the electron-rich imidazo ring .
-
Oxidative Coupling : Cu(I)/O₂ systems generate superoxo radicals (40 ), facilitating intramolecular hydrogen abstraction and reductive elimination .
Scientific Research Applications
Tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: : It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Key Observations :
- The imidazo[1,5-a]pyridine core differs from pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyridine in ring fusion and nitrogen atom positions, influencing electronic properties and reactivity.
- Bulkier substituents (e.g., biphenyl, iodophenyl) increase molecular weight and may enhance lipophilicity .
Bromination Reactions
- Example: Bromination of pyrazolo[1,5-a]pyrimidine derivatives using N-bromosuccinimide (NBS) in methanol yields brominated analogs (e.g., compound 147, 58% yield) .
- Comparison : Bromination is a common strategy for introducing halogen atoms, enabling further functionalization (e.g., Suzuki couplings).
Suzuki-Miyaura Cross-Couplings
Carbamate Protection
- Example : Boc (tert-butoxycarbonyl) protection using Boc₂O and DMAP in CH₂Cl₂ (e.g., compound 128c , 90% yield) .
- Significance : The tert-butyl carbamate group enhances stability during multi-step syntheses.
Physicochemical Properties
Spectroscopic Characterization
Trends :
Biological Activity
Tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant case studies, providing a comprehensive overview of the current research findings.
Structural Information
- Molecular Formula : C₁₂H₁₉N₃O₂
- SMILES Notation : CC(C)(C)OC(=O)NC1=CN2CCCCC2=N1
- InChI Key : KEYGAWFQSIQURM-UHFFFAOYSA-N
The compound features an imidazo[1,5-a]pyridine core, which is known for its diverse pharmacological properties.
Biological Activity Overview
Imidazo[1,5-a]pyridine derivatives like this compound have been investigated for various biological activities:
- Antimicrobial Activity : Several studies have demonstrated that imidazo[1,5-a]pyridine derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the antibacterial activity of related compounds against drug-susceptible and resistant strains of Mycobacterium tuberculosis (Mtb) .
- Anticancer Properties : Research indicates that imidazo[1,5-a]pyridine derivatives can inhibit cancer cell proliferation. A study focusing on centromere-associated protein-E (CENP-E) inhibitors found promising results with imidazo[1,5-a]pyridine analogs in cancer therapy .
- Anti-inflammatory Effects : The scaffold has been associated with anti-inflammatory activity, making it a candidate for treating inflammatory diseases .
1. Antitubercular Activity
A significant study evaluated various substituted amino acid hydrazides against Mtb strains. The findings indicated that compounds related to the imidazo[1,5-a]pyridine structure exhibited broad-spectrum activity against both drug-susceptible and resistant strains. The minimum inhibitory concentration (MIC) was noted to be approximately 3 µM with less than 10% toxicity against macrophages at 100 µM, indicating a favorable therapeutic index .
2. Structure-Activity Relationship (SAR)
Research into the SAR of imidazo[1,5-a]pyridine derivatives has provided insights into how modifications to the structure can enhance biological activity. For example:
- Substitutions at various positions on the pyridine ring have been shown to significantly affect potency against specific targets.
- Derivatives with electron-withdrawing groups often exhibited increased activity due to enhanced interactions with biological targets .
Data Table: Summary of Biological Activities
Q & A
(Basic) What are the common synthetic routes for tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate, and how is its purity validated?
The synthesis typically involves multi-step organic reactions , starting with the formation of the imidazo[1,5-a]pyridine core via cyclization of precursors such as aminopyridines and carbonyl compounds. The tert-butyl carbamate group is introduced through alkylation or carbamate-forming reactions (e.g., using tert-butyl chloroformate). Purification is achieved via recrystallization (e.g., ethanol/DMF mixtures) or column chromatography. Structural validation employs ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm molecular integrity and purity .
(Basic) Which structural motifs in this compound are critical for its biological activity?
Key motifs include:
- Imidazo[1,5-a]pyridine core : Enables π-π stacking and hydrogen bonding with biological targets (e.g., kinases).
- tert-Butyl carbamate group : Enhances metabolic stability and modulates lipophilicity.
- 7-position substitution : The carbamate’s orientation influences target binding affinity. Modifications here can alter potency and selectivity, as seen in analogs targeting PI3K or PARG .
(Advanced) How can researchers design SAR studies to enhance the compound’s inhibitory potency against specific kinases?
Systematic substituent variation : Modify the carbamate’s tert-butyl group (e.g., cyclopropyl, fluorinated analogs) and heterocyclic substituents.
Computational docking : Predict binding modes to identify steric/electronic optimizations.
Kinase profiling assays : Test analogs against kinase panels (e.g., PI3K isoforms) to measure IC50 shifts. For example, fluorination at the pyridine ring improved PI3K-γ inhibition by 10-fold in related compounds .
(Advanced) What methodologies address discrepancies in reported biological activities of derivatives?
- Orthogonal assays : Validate activity using biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation assays) methods.
- Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct target engagement.
- Purity analysis : Employ HPLC-MS to rule out batch-specific impurities. For example, conflicting cytotoxicity data may arise from variable impurity levels in carbamate derivatives .
(Basic) What are the recommended storage conditions and stability profiles for this compound?
Store at -20°C under inert gas (argon) to prevent hydrolysis of the carbamate group. Stability assessments via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) show <5% degradation under dry conditions. Avoid prolonged exposure to acidic/basic environments, which cleave the carbamate moiety .
(Advanced) How can the mechanism of action be elucidated when initial target validation studies yield conflicting results?
Proteomic profiling : Perform kinome-wide screening to identify off-target interactions.
Genetic knock-down models : Use CRISPR-Cas9 to silence putative targets and assess phenotypic consistency.
Chemical proteomics : Employ affinity-based pull-down assays with biotinylated analogs to capture interacting proteins. For example, imidazo[1,5-a]pyridine derivatives showed off-target binding to unrelated kinases in proteomic studies .
(Advanced) What strategies improve selectivity against related isoforms (e.g., PI3K-γ vs. PI3K-α)?
- Steric hindrance : Introduce bulky substituents (e.g., 3,5-difluorophenyl) to exploit isoform-specific pocket sizes.
- X-ray crystallography : Resolve co-crystal structures to guide substitutions. A cyclopropyl analog (tert-butyl → cyclopropyl) achieved >100-fold selectivity for PI3K-γ by avoiding steric clashes in PI3K-α .
(Basic) What analytical techniques resolve structural ambiguities in synthetic intermediates?
- 2D NMR (COSY, NOESY) : Clarify proton-proton correlations in complex heterocycles.
- X-ray diffraction : Confirm absolute configuration of chiral centers.
- Elemental analysis : Validate empirical formulas, especially for novel intermediates .
(Advanced) How can metabolic stability be optimized without compromising potency?
- Isosteric replacements : Substitute metabolically labile groups (e.g., ester → amide).
- Deuterium incorporation : Stabilize vulnerable C-H bonds (e.g., tert-butyl → deuterated tert-butyl).
- In vitro microsomal assays : Screen analogs for CYP450-mediated degradation. A methylated imidazo[1,5-a]pyridine analog showed 3-fold longer half-life in human liver microsomes .
(Advanced) What computational tools predict off-target interactions early in development?
- Molecular docking (AutoDock, Glide) : Screen against databases like ChEMBL or PubChem.
- Machine learning models : Train on kinase inhibitor datasets to flag promiscuous scaffolds.
- Thermodynamic integration : Calculate binding free energies for prioritization. For example, imidazo[1,5-a]pyridine analogs were flagged for hERG channel binding risks using these methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
